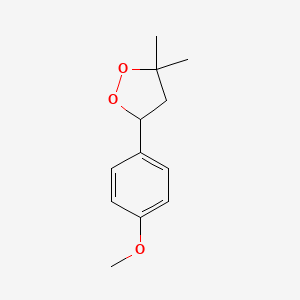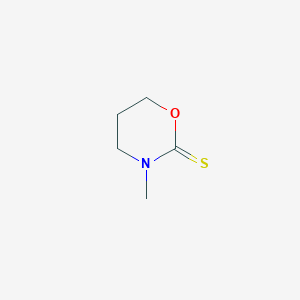
3-Methyl-1,3-oxazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,3-oxazinane-2-thione is a heterocyclic organic compound containing both oxygen and nitrogen atoms within a six-membered ring structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields, including pharmaceuticals and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3-oxazinane-2-thione can be achieved through several methods. One common approach involves the reaction of 2-carbonyl-substituted 2H-azirines with diazocarbonyl compounds in the presence of Rh(II) catalysts.
Another method involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported HClO4 as a catalyst. This reaction proceeds under mild conditions and yields the desired oxazinane-2-thione in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly catalysts and solvents is often preferred to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1,3-oxazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinane-2,5-diones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxazinane-2,5-diones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazinane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,3-oxazinane-2-thione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methyl-1,3-oxazinane-2-thione involves its interaction with specific molecular targets and pathways. For example, in asymmetric aldol reactions, the compound acts as a scaffold, facilitating the formation of carbon-carbon bonds through its interaction with catalysts and substrates . The thione group plays a crucial role in stabilizing reaction intermediates and enhancing reaction selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-1,3-oxazinane-2-thione: A related compound with similar structural features but different reactivity and applications.
N-Methyl-1,3-oxazinane: Another similar compound used in the synthesis of various heterocyclic derivatives.
Uniqueness
3-Methyl-1,3-oxazinane-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
85556-67-8 |
|---|---|
Molekularformel |
C5H9NOS |
Molekulargewicht |
131.20 g/mol |
IUPAC-Name |
3-methyl-1,3-oxazinane-2-thione |
InChI |
InChI=1S/C5H9NOS/c1-6-3-2-4-7-5(6)8/h2-4H2,1H3 |
InChI-Schlüssel |
NKORZIGMDLMLOC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCOC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


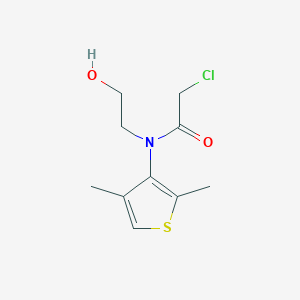
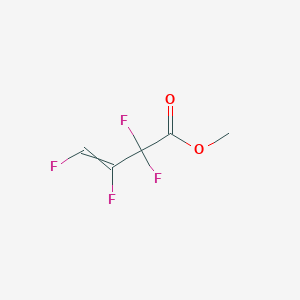
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine](/img/structure/B14405489.png)
![1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one](/img/structure/B14405494.png)
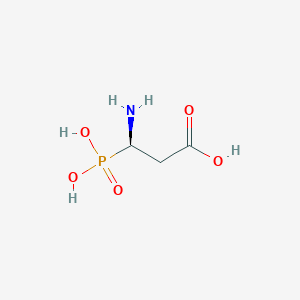
![6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14405515.png)
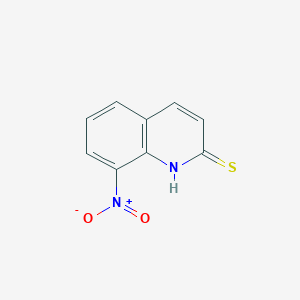
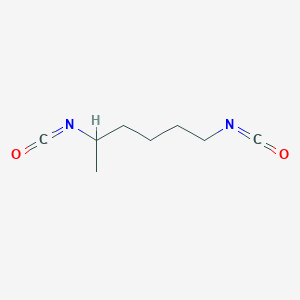
![N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}butan-1-amine](/img/structure/B14405539.png)


![1-Decyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14405559.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14405567.png)
